2-Aminomethylpyrimidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, including compounds related to 2-aminomethylpyrimidine hydrochloride, typically involves the condensation of chalcone with guanidine hydrochloride in ethanol. This process results in various 2-aminopyrimidines, which can undergo further reactions to produce derivatives with different substituents and properties. One such method demonstrates the versatility of 2-aminopyrimidine chemistry in synthesizing antimicrobial agents (Barot & Desai, 2013).
Molecular Structure Analysis
The molecular structure of 2-aminopyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For example, the synthesis and crystal structure of a complex di(2-aminopyrimidinium) compound highlights the hexacoordinated organotin anionic complex, exhibiting distorted octahedral geometry, which provides insights into the molecular configuration and interactions within similar compounds (Kourkoumelis, Hatzidimitriou, & Kovala‐Demertzi, 2006).
Chemical Reactions and Properties
2-Aminopyrimidine derivatives are key intermediates in various chemical reactions. They participate in multiple chemical transformations that underscore their utility in synthesizing modern pharmaceuticals and biomolecules. These reactions include aminomethylation, leading to derivatives that are substituted both on the pyrimidine ring and at the methyl group of the side chain, indicating the compound's reactive versatility (Gashev, Lezina, & Smirnov, 1980).
Scientific Research Applications
Synthesis and Antimicrobial Agents
2-Aminopyrimidine derivatives, including those related to 2-aminomethylpyrimidine hydrochloride, have been synthesized and evaluated for their antimicrobial properties. These compounds, synthesized from chalcone and guanidine hydrochloride, have shown notable antibacterial and antifungal activity (Barot & Desai, 2013).
Intermediate in Pharmaceutical Synthesis
2-Aminopyrimidine compounds serve as intermediates in the synthesis of various pharmaceuticals. For instance, they are key in preparing nitropyrimidines, which inactivate the DNA repairing protein MGMT, and in synthesizing moxonidine, an antihypertensive drug (Lopez et al., 2009); (Qi-lin, 2007).
Role in Chemical Synthesis of Biomolecules
2-Aminopyrimidine derivatives are pivotal in the chemical synthesis of biomolecules. They are significant pharmacophores, contributing to the biological properties of various compounds, and are used in creating modern pharmaceuticals (Koroleva et al., 2010).
Multitarget Antibacterial Ligands
Studies have investigated 2-aminopyrimidine scaffolds for developing multitarget antibacterial ligands. These compounds have shown in vitro activity comparable to established antibiotics in certain bacterial strains (Ahmad et al., 2016).
Molecular Dynamics and Computational Studies
Aminomethylpyrimidines have been investigated for their binding mechanisms in drug design, particularly as inhibitors of the DPP-IV enzyme. These studies use molecular dynamics simulations and computational analysis to understand the interactions and efficacy of these compounds (Desheng et al., 2011).
Synthesis Techniques and Environmental Considerations
Innovative synthesis techniques, such as ultrasound irradiation and green chemistry methodologies, have been employed in the preparation of 2-aminopyrimidine derivatives. These methods offer advantages like shorter reaction times, higher yields, and environmental friendliness (Gupta et al., 2014).
Safety And Hazards
properties
IUPAC Name |
pyrimidin-2-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNKMZKAXJTLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591260 | |
Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethylpyrimidine hydrochloride | |
CAS RN |
372118-67-7 | |
Record name | 2-Pyrimidinemethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372118-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrimidin-2-yl)methanamine hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372118677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyrimidin-2-yl)methanamine hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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